Dipotassium;2-dodec-2-enylbutanedioate

Description

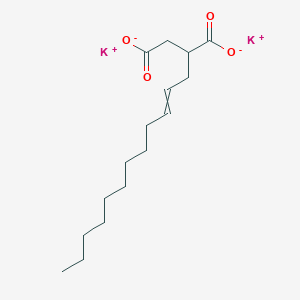

Dipotassium;2-dodec-2-enylbutanedioate (CAS No. 57170-07-7) is a dipotassium salt of a substituted butanedioic acid, featuring a dodec-2-enyl group at the 2-position. Its molecular formula is C₁₆H₂₈O₄·2K, with a molecular weight of 360.57 g/mol . The potassium counterions enhance its water solubility, distinguishing it from analogous free acids or esters.

Properties

Molecular Formula |

C16H26K2O4 |

|---|---|

Molecular Weight |

360.57 g/mol |

IUPAC Name |

dipotassium;2-dodec-2-enylbutanedioate |

InChI |

InChI=1S/C16H28O4.2K/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;;/h10-11,14H,2-9,12-13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2 |

InChI Key |

AQWHEUOSFAMWCV-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCC=CCC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural differences and similarities with key analogs:

| Compound Name | Molecular Formula | Functional Groups | Metal Ion | Key Features |

|---|---|---|---|---|

| Dipotassium;2-dodec-2-enylbutanedioate | C₁₆H₂₈O₄·2K | Butanedioate, dodec-2-enyl | K⁺ | Long alkenyl chain, high solubility |

| Disodium mono(2-ethylhexyl) sulfosuccinate | C₂₀H₃₇NaO₇S | Sulfosuccinate, ethylhexyl | Na⁺ | Branched alkyl, surfactant properties |

| Dipotassium zinc diphosphate | K₂ZnP₂O₇ | Diphosphate | K⁺, Zn²⁺ | Inorganic framework, ceramic applications |

| 2,5-Dimercapto-1,3,4-thiadiazole dilithium salt | C₂H₂Li₂N₂S₄ | Thiadiazole, mercapto | Li⁺ | Heterocyclic structure, high reactivity |

| Tetrachlorocuprate dipotassium | K₂[CuCl₄] | Tetrachlorocuprate | K⁺ | Coordination complex, catalytic uses |

Key Observations :

- Hydrophobic-Hydrophilic Balance : The dodec-2-enyl chain in the target compound provides greater hydrophobicity compared to shorter-chain analogs like disodium sulfosuccinate (C₂₀H₃₇NaO₇S) . However, the dipotassium salt improves water solubility relative to neutral esters (e.g., diethyl 2-(butylsulfanyl)butanedioate, C₁₂H₂₂O₄S) .

- Metal Ion Effects : Potassium salts generally exhibit higher solubility in polar solvents compared to sodium or lithium analogs, as seen in the contrast between this compound and 2,5-dimercapto-1,3,4-thiadiazole dilithium salt .

Physicochemical Properties

- Solubility: The dipotassium salt’s solubility in water is superior to neutral esters (e.g., ethyl 2,2-dimethylbutanoate, C₈H₁₆O₂) due to ionic dissociation.

- Thermal Stability: Unlike inorganic salts like dipotassium zinc diphosphate (stable up to 300°C) , the target compound may degrade at lower temperatures due to its organic backbone.

Research Findings and Uniqueness

- Structural Uniqueness: The combination of a long unsaturated alkyl chain and dipotassium carboxylate distinguishes it from simpler esters (e.g., dimethyl malonate) and inorganic salts.

- Performance in Solutions : Compared to sodium analogs, potassium ions may enhance conductivity in aqueous formulations, beneficial in electrochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.